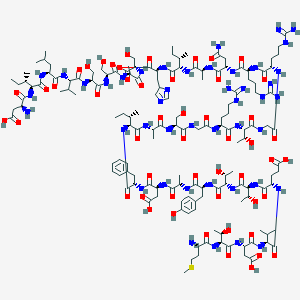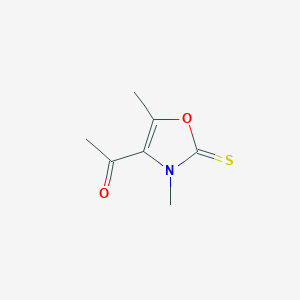
1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes an oxazole ring fused with a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-thioxo-4-oxazoline with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.
類似化合物との比較
Similar Compounds
- Ethanone, 1-(3,5-dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)
- Ethanone, 1-(2-thioxo-4-oxazolyl)-
Uniqueness
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is unique due to its specific substitution pattern on the oxazole ring and the presence of the thioxo group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
124852-94-4 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
1-(3,5-dimethyl-2-sulfanylidene-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-7(11)8(6)3/h1-3H3 |
InChIキー |
ZKUYJKJNISBDJI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
正規SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
同義語 |
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)
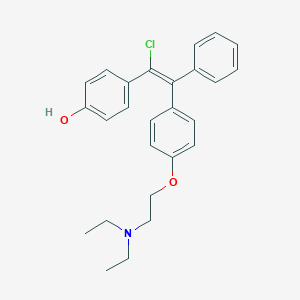
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
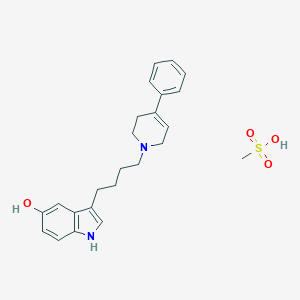
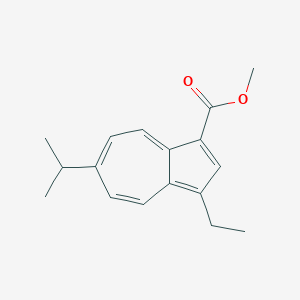
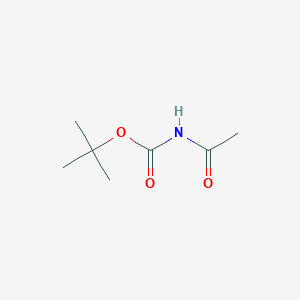

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
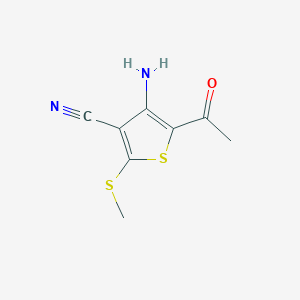

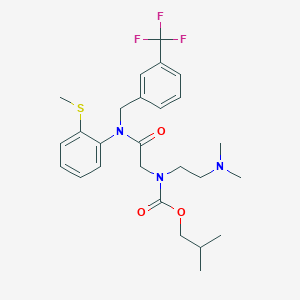
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
